molecular formula C2H3NaO3 B146980 Sodium glycolate CAS No. 2836-32-0

Sodium glycolate

Cat. No. B146980
CAS RN: 2836-32-0
M. Wt: 98.03 g/mol
InChI Key: VILMUCRZVVVJCA-UHFFFAOYSA-M
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Patent
US07776888B2

Procedure details

A sodium glycolate solution is prepared by stirring 124 mg (5.4 mmol) of metallic sodium into 2.7 ml (42.42 mmol) of anhydrous ethylene glycol at ambient temperature and, when the sodium has completely dissolved, 1.5 ml of tetrahydrofuran are added. To the resulting monosodium glycolate solution there is then added dropwise a solution of 1 g (3.6 mmol) of 3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one (prepared according to Organic Lett. 4(12), 1997 (2002)) dissolved in 5 ml of tetrahydrofuran. The reaction mixture is then stirred at ambient temperature for 90 minutes with TLC monitoring (mobile phase hexane/ethyl acetate 4:1). The reaction mixture is then treated with 8 ml of 10% sodium dihydrogen phosphate solution and extracted with ethyl acetate (3×). The organic phase is washed with water to remove ethylene glycol, then dried and concentrated by evaporation. 930 mg (˜100%) of 3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one are obtained in the form of a white solid.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:5])[CH2:3][OH:4].[C:6]([O-:10])(=[O:9])[CH2:7][OH:8].[Na+:11].[Br:12][C:13]1[C:14](=[O:22])[CH:15]2[CH2:21][CH:18]([C:19]=1Br)[CH:17]=[CH:16]2.P([O-])(O)(O)=O.[Na+]>O1CCCC1.CCCCCC.C(OCC)(=O)C>[C:6]([O-:10])(=[O:9])[CH2:7][OH:8].[Na+:11].[Br:12][CH:13]1[C:19]2([O:5][CH2:2][CH2:3][O:4]2)[CH:18]2[CH2:21][CH:15]([CH:16]=[CH:17]2)[C:14]1=[O:22] |f:2.3,5.6,8.9,10.11,^1:0|

Inputs

Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
124 mg
Type
reactant
Smiles
[Na]
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)[O-].[Na+]
Name
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
Quantity
1 g
Type
reactant
Smiles
BrC=1C(C2C=CC(C1Br)C2)=O
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
to remove ethylene glycol
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(CO)(=O)[O-].[Na+]
Name
Type
product
Smiles
BrC1C(C2C=CC(C13OCCO3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.